molecular formula C12H13FO2 B8000993 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B8000993
M. Wt: 208.23 g/mol
InChI Key: BJQNFTZQKVFSOY-UHFFFAOYSA-N
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Description

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a cyclopropane ring, a methoxy group, and a fluorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol in the presence of a base.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the fluorine or methoxy positions.

    Coupling Reactions: Participation in Suzuki-Miyaura or other cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclopropanemethoxy)methyl]-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-[(Cyclopropanemethoxy)methyl]-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of fluorine.

    4-[(Cyclopropanemethoxy)methyl]-3-iodobenzaldehyde: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde imparts unique properties such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-12-5-10(6-14)3-4-11(12)8-15-7-9-1-2-9/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQNFTZQKVFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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